

An In-depth Technical Guide to 4'-Chloro-3-phenylpropiophenone

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Compound of Interest

Compound Name: 4'-Chloro-3-phenylpropiophenone

Cat. No.: B1347308

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CAS Number: 5739-37-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4'-Chloro-3-phenylpropiophenone**, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. The document delineates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and offers an in-depth analysis of its spectral characteristics, including ^{13}C NMR, mass spectrometry, and infrared spectroscopy. Furthermore, this guide explores the chemical reactivity of **4'-Chloro-3-phenylpropiophenone**, discussing its potential applications as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries. Finally, a framework for the development of analytical methods for its characterization and quality control is presented, alongside essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

4'-Chloro-3-phenylpropiophenone, with the IUPAC name 1-(4-chlorophenyl)-3-phenylpropan-1-one, is a chemical intermediate whose structural features—a chlorinated phenyl ring and a reactive ketone group—make it a valuable building block in organic synthesis. The presence of

the chlorine atom on the phenyl ring and the propiophenone backbone offers multiple sites for functionalization, enabling the construction of diverse and complex molecular architectures. This guide aims to provide a detailed technical resource on **4'-Chloro-3-phenylpropiophenone**, consolidating information on its synthesis, characterization, reactivity, and potential applications to support its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in synthesis and analysis. The key properties of **4'-Chloro-3-phenylpropiophenone** are summarized below.

Property	Value	Source(s)
CAS Number	5739-37-7	[1]
Molecular Formula	C ₁₅ H ₁₃ ClO	[1]
Molecular Weight	244.71 g/mol	[1]
IUPAC Name	1-(4-chlorophenyl)-3-phenylpropan-1-one	[1]
Synonyms	4'-Chloro-3-phenylpropiophenone	[1]
Appearance	Solid (predicted)	
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and acetone.	

Synthesis and Purification

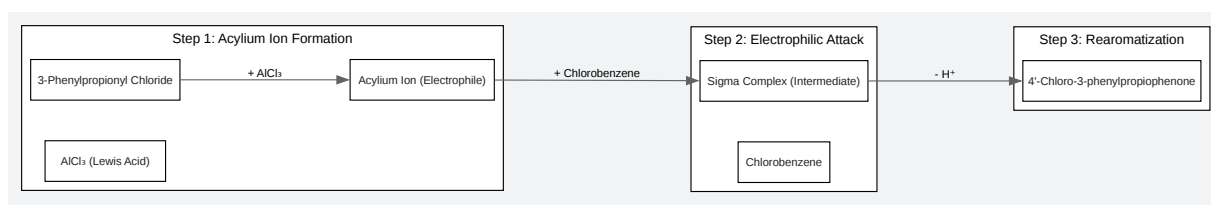
The most direct and widely applicable method for the synthesis of **4'-Chloro-3-phenylpropiophenone** is the Friedel-Crafts acylation of chlorobenzene with 3-phenylpropionyl

chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3). This electrophilic aromatic substitution reaction is a cornerstone of aromatic ketone synthesis.

Reaction Mechanism: Friedel-Crafts Acylation

The causality behind this synthetic choice lies in the robust and well-understood mechanism of the Friedel-Crafts acylation. The reaction proceeds through the following key steps:

- **Formation of the Acylium Ion:** The Lewis acid, AlCl_3 , coordinates to the chlorine atom of the 3-phenylpropionyl chloride, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.
- **Electrophilic Aromatic Substitution:** The electron-rich chlorobenzene ring acts as a nucleophile, attacking the acylium ion. The chlorine atom on the chlorobenzene ring is an ortho-, para-director. Due to steric hindrance from the propyl chain of the acylium ion, the para-substituted product, **4'-Chloro-3-phenylpropiophenone**, is the major product.
- **Rearomatization:** The resulting carbocation intermediate, often referred to as a sigma complex or Wheland intermediate, loses a proton to regenerate the aromatic ring, yielding the final product.



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Figure 1: Simplified workflow of Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents:

- Chlorobenzene ($\text{C}_6\text{H}_5\text{Cl}$)
- 3-Phenylpropionyl chloride ($\text{C}_9\text{H}_9\text{ClO}$)
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated brine solution (NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser with a gas outlet
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the evolved HCl gas.
- **Initial Charging:** To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with stirring.
- **Addition of Chlorobenzene:** Add chlorobenzene (1.0 equivalent) to the cooled suspension.
- **Addition of Acyl Chloride:** Add 3-phenylpropionyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with saturated brine solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a robust method for purifying the crude **4'-Chloro-3-phenylpropiofenone**. The choice of solvent is critical for achieving high purity and yield.

Solvent System Selection:

A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The crude product should be soluble in the primary solvent at elevated temperatures and sparingly soluble at room temperature, while being insoluble in the anti-solvent.

Procedure:

- **Dissolution:** Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** To the hot solution, add the anti-solvent (e.g., water) dropwise until the solution becomes turbid. Add a few drops of the hot primary solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature.
- **Isolation:** Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
- **Drying:** Dry the purified crystals under vacuum.

Spectroscopic Characterization

The structural elucidation of **4'-Chloro-3-phenylpropiophenone** is confirmed through a combination of spectroscopic techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are consistent with the proposed structure.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	~197
Quaternary Carbon (C-Cl)	~139
Quaternary Carbon (C-1')	~135
Aromatic CH (chlorophenyl)	~129-130
Aromatic CH (phenyl)	~126-129
Methylene (-CH ₂ -CO)	~40
Methylene (-CH ₂ -Ph)	~30

Note: Predicted values are based on the analysis of similar structures and empirical data.

A representative ¹³C NMR spectrum for **4'-Chloro-3-phenylpropiophenone** is available in the PubChem database.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 244, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).

A gas chromatography-mass spectrometry (GC-MS) spectrum is available on PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)
C=O (Aryl Ketone)	~1685 (strong)
C-H (Aromatic)	~3030-3100 (medium)
C-H (Aliphatic)	~2850-2960 (medium)
C=C (Aromatic)	~1450-1600 (medium)
C-Cl	~1090 (strong)

A vapor phase IR spectrum is available on PubChem.[\[1\]](#)

Chemical Reactivity and Synthetic Applications

4'-Chloro-3-phenylpropiophenone possesses two primary sites of reactivity: the carbonyl group and the chlorinated aromatic ring. This dual reactivity makes it a versatile intermediate in organic synthesis.

Reactions at the Carbonyl Group

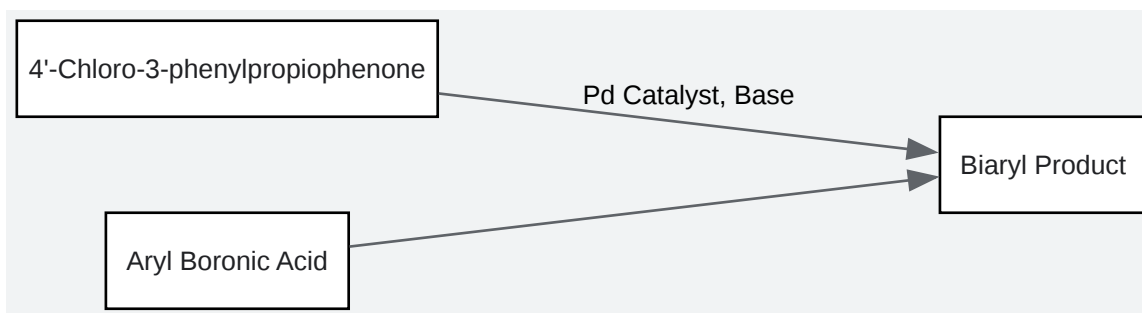
The ketone functionality can undergo a variety of transformations:

- **Reduction:** The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- **Nucleophilic Addition:** The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
- **Condensation Reactions:** The α -protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions.

Reactions involving the Aromatic Ring

The chlorinated phenyl ring can participate in cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

- Suzuki-Miyaura Coupling: The carbon-chlorine bond can be activated by a palladium catalyst to undergo Suzuki-Miyaura coupling with boronic acids or their derivatives.[2][3] This reaction is a highly effective method for forming biaryl structures, which are prevalent in many pharmaceutical compounds.



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Figure 2: General scheme of a Suzuki-Miyaura coupling reaction.

Potential Pharmaceutical Applications

While specific blockbuster drugs derived directly from **4'-Chloro-3-phenylpropiofenone** are not prominently documented, its structural motifs are present in various biologically active molecules. The propiofenone core is a feature in some pharmaceutical agents, and the ability to introduce diverse substituents via cross-coupling reactions makes it a valuable scaffold for medicinal chemistry programs aimed at developing new therapeutic agents. For instance, related chloropropiofenones are used as intermediates in the synthesis of antidepressants and anti-inflammatory drugs.[1][4]

Analytical Method Development

For quality control and reaction monitoring, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for the analysis of **4'-Chloro-3-phenylpropiofenone**.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be appropriate for the analysis of this compound.

Proposed HPLC Method Parameters:

Parameter	Recommended Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	A suitable gradient from a higher percentage of A to a higher percentage of B
Flow Rate	1.0 mL/min
Detection	UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume	10 µL
Column Temperature	25-30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis.

Proposed GC-MS Method Parameters:

Parameter	Recommended Condition
Column	A non-polar or medium-polarity column (e.g., HP-5MS, DB-5)
Injector Temperature	250 °C
Oven Program	Start at a suitable low temperature, then ramp to a higher temperature to ensure elution.
Carrier Gas	Helium
MS Detector	Electron Ionization (EI) at 70 eV
Scan Range	50-350 amu

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4'-Chloro-3-phenylpropionophenone**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably in a fume hood.
- Inhalation: Avoid inhaling dust or vapors.
- Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly sealed container in a cool, dry place.

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

4'-Chloro-3-phenylpropionophenone is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, coupled with the reactivity of its ketone and chloro-substituted aromatic ring, provides numerous opportunities for the synthesis of complex molecules with potential applications in the pharmaceutical and fine chemical industries. This technical guide has provided a comprehensive overview of its synthesis, purification, characterization, and potential applications, serving as a foundational resource for scientists and researchers in the field.

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